GHB-d6 sodium salt solution
Overview
Description
GHB-d6 sodium salt solution is a central nervous system depressant . It is sold under the brand name Xyrem and is used medically to treat conditions such as narcolepsy, excessive daytime sleepiness, and in rare circumstances, alcoholism . It is also used recreationally as an intoxicant .
Synthesis Analysis
The chemistry of this compound is complicated by its conversion into the corresponding lactone compound, where the GHB molecule condenses to form a cyclic ester with a five-membered ring . This compound, gamma-butyrolactone (GBL), is particularly stable among the family of lactones and exists in equilibrium with GHB in aqueous solution .Molecular Structure Analysis
The empirical formula of this compound is C4HNaO3D6 . Its molecular weight is 132.12 .Chemical Reactions Analysis
The solution chemistry of GHB is described by the dissociation of the free acid into the gamma-hydroxybutyrate anion . The three distinct species of lactone, free acid, and anion may all coexist in an aqueous sample containing GHB . The relative concentration, or distribution, of these species is a function of solution pH and may be determined from the equilibrium constants .Physical And Chemical Properties Analysis
This compound presents some unique challenges for analysis due in part to its acidity, high polarity, and high solubility in aqueous solution .Scientific Research Applications
Forensic Science Applications :
- GHB-d6 sodium salt solution has been employed in developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying GHB in human serum. This technique is significant for forensic and clinical applications, particularly for identifying GHB in drug-facilitated crimes due to its small molecular size and rapid metabolism (Dziadosz et al., 2013).
- Another study focused on determining GHB and its metabolites in hair samples of narcoleptic patients, using GHB-d6 as an internal standard. This research is vital for understanding the chronic exposure of GHB in patients and has implications for forensic investigations (Mehling et al., 2017).
Clinical and Pharmacological Research :
- Research on the central and peripheral metabolic changes induced by GHB, which includes the study of the sodium salt of GHB, has shown that it influences metabolic processes and has implications for its therapeutic use in various neurological disorders (Luca et al., 2015).
- Sodium oxybate (GHB sodium salt) has been studied for its effectiveness in treating narcolepsy, excessive daytime sleepiness, and cataplexy. These studies contribute to understanding the drug's mechanisms and efficacy in clinical applications (Busardò et al., 2015).
Toxicological Analysis :
- Investigations into GHB pharmacology and toxicology, including acute intoxication and treatment of withdrawal syndrome, provide insights into the drug's effects and safety profile. This research is crucial for both medical and legal purposes, especially considering the drug's potential for abuse (Busardò & Jones, 2015).
Therapeutic Drug Monitoring and Pharmacokinetics :
- Studies on the feasibility of monitoring GHB concentrations in patients treated with sodium oxybate using dried blood spot sampling offer a convenient method for therapeutic drug monitoring in real-life settings. This research aids in understanding the drug's pharmacokinetics and its effects on patients (Ingels et al., 2013).
Mechanism of Action
properties
IUPAC Name |
sodium;2,2,3,3,4,4-hexadeuterio-4-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1D2,2D2,3D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGBKMMCQDZQOZ-LRDWTYOMSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])CO.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)[O-])C([2H])([2H])C([2H])([2H])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678706 | |
Record name | Sodium 4-hydroxy(~2~H_6_)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
362049-53-4 | |
Record name | Sodium 4-hydroxy(~2~H_6_)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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